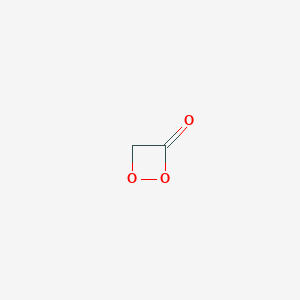
coproporphyrinogen III(4-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coproporphyrinogen III(4-) is tetracarboxylate anion of coproporphyrinogen III. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a coproporphyrinogen III.
Aplicaciones Científicas De Investigación
Functional Differentiation in Heme and Chlorophyll Biosynthesis
Coproporphyrinogen III oxidase (CPO) is crucial for oxidative decarboxylation, forming protoporphyrinogen IX in heme biosynthesis, shared in chlorophyll synthesis in photosynthetic organisms. Synechocystis sp. PCC 6803, a cyanobacterium, has been studied to understand the operation of two analogous CPOs under varying oxygen levels, elucidating the enzyme's role in adapting to environmental oxygen fluctuations (Goto et al., 2010).
Insights into Heme Biosynthesis Pathways
Research reveals multiple pathways for heme biosynthesis among prokaryotes, emphasizing the initial steps that involve coproporphyrinogen III conversion. This diversity reflects the adaptability of organisms to their environments and the complexity of heme biosynthesis regulation (Dailey et al., 2017).
Role in Disease Models
A mouse model of hereditary coproporphyria, involving a mutation in the gene for coproporphyrinogen III oxidase, demonstrates the significance of this pathway in understanding genetic diseases affecting heme biosynthesis (Conway et al., 2017).
Active Site Modeling of Coproporphyrinogen Oxidase
Studies on coproporphyrinogen III analogues have contributed to developing models for the active site of coproporphyrinogen oxidase, providing insights into the enzyme's substrate recognition and catalysis (Lash et al., 2011).
Coproporphyrinogen III in Enzyme Mechanisms
Investigations into enzymes like uroporphyrinogen III decarboxylase and coproporphyrinogen III oxidase elucidate the importance of substrate protonation and the role of specific residues in catalysis, further understanding the intricate details of heme biosynthesis (Silva et al., 2010).
Propiedades
Nombre del producto |
coproporphyrinogen III(4-) |
|---|---|
Fórmula molecular |
C36H40N4O8-4 |
Peso molecular |
656.7 g/mol |
Nombre IUPAC |
3-[8,12,17-tris(2-carboxylatoethyl)-3,7,13,18-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)/p-4 |
Clave InChI |
NIUVHXTXUXOFEB-UHFFFAOYSA-J |
SMILES canónico |
CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)[O-])N2)C)CCC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-])C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




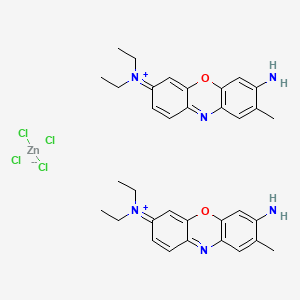


![5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1261888.png)
![2-(4-benzhydrylpiperazin-1-yl)ethyl 5-[(4R,6R)-4,6-dimethyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate](/img/structure/B1261890.png)
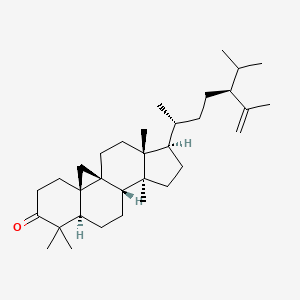
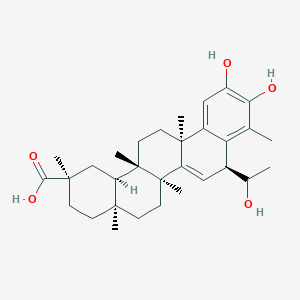

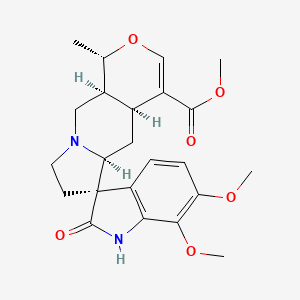
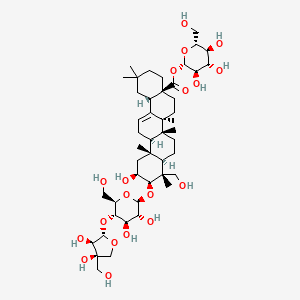
![(1S,9S,12R,14S)-9,13,13-trimethyl-5-pentyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2,4,6-trien-3-ol](/img/structure/B1261899.png)
